Cangrelor Impurity 1 is classified as an impurity resulting from the synthesis of cangrelor. The primary source of this compound is the synthetic pathway involving oxidate adenosine, which undergoes multiple transformations to yield cangrelor. The characterization and analysis of impurities like Cangrelor Impurity 1 are essential for compliance with regulatory standards set by organizations such as the International Conference on Harmonization.
The synthesis of Cangrelor Impurity 1 involves a multi-step chemical process. Initially, oxidate adenosine is treated with hydrogen peroxide, leading to the formation of intermediate compounds. Following this, hydrolysis and ring-opening reactions are performed using sodium hydroxide, resulting in further intermediates that ultimately yield Cangrelor Impurity 1.
Key steps include:
Cangrelor Impurity 1 has a complex molecular structure characterized by specific functional groups that contribute to its properties. Its molecular formula is , and it possesses a molecular weight of approximately .
The structural representation includes:
CSCCNC1=NC(=NC2=C1NC=N2)SCCC(F)(F)F
, which provides insight into its arrangement and connectivity.Cangrelor Impurity 1 participates in various chemical reactions during its formation. These include:
The identification and quantification of impurities like Cangrelor Impurity 1 typically involve advanced techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy .
Cangrelor acts as a reversible inhibitor of platelet aggregation by blocking the P2Y12 receptor on platelets. Although Cangrelor Impurity 1 does not directly participate in this mechanism, understanding its formation helps ensure that the final drug product maintains its intended pharmacological activity without interference from impurities.
The mechanism involves:
Cangrelor Impurity 1 exhibits several notable physical and chemical properties:
Cangrelor Impurity 1 plays a significant role in pharmaceutical research and development:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: